N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methoxybenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methoxybenzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aromatic aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of ethanol as a solvent and a catalyst such as piperidine . Industrial production methods may involve more efficient processes such as microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methoxybenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include dimethylformamide as a solvent and catalysts like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Major products formed from these reactions include various substituted benzamides and benzothiazole derivatives .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and proteins. The benzothiazole moiety is known to inhibit enzymes like carbonic anhydrase and topoisomerase, which are involved in various biological processes . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis . Molecular docking studies have shown that the compound binds to the active sites of these enzymes, leading to their inhibition and subsequent biological effects .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methoxybenzamide can be compared with other benzothiazole derivatives such as:
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds also exhibit antibacterial properties but differ in their structural features and specific biological activities.
2-Aminobenzothiazoles: These derivatives are known for their antifungal and anticancer activities and are structurally simpler compared to the compound .
Benzothiazole-based anti-tubercular compounds: These compounds have been specifically designed to target Mycobacterium tuberculosis and show enhanced activity against this pathogen.
Properties
Molecular Formula |
C22H17ClN2O2S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C22H17ClN2O2S/c1-13-11-15(22-25-18-5-3-4-6-20(18)28-22)7-9-17(13)24-21(26)14-8-10-19(27-2)16(23)12-14/h3-12H,1-2H3,(H,24,26) |
InChI Key |
RNVNSGWBFLPBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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